molecular formula C11H22O2Si B2444331 1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde CAS No. 2168192-44-5

1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde

Cat. No.: B2444331
CAS No.: 2168192-44-5
M. Wt: 214.38
InChI Key: PEQKDDGZTNLGSI-UHFFFAOYSA-N
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Description

The compound CC©©Si©OC1(CCC1)C=O is a silicon-containing organic molecule It features a silicon atom bonded to three methyl groups and an oxygen atom, which is further connected to a cyclopropane ring and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CC©©Si©OC1(CCC1)C=O typically involves the reaction of a silicon-containing precursor with a cyclopropane derivative. One common method is the hydrosilylation of a cyclopropane aldehyde with a trialkylsilane in the presence of a platinum catalyst. The reaction conditions often include:

    Temperature: 25-100°C

    Solvent: Toluene or hexane

    Catalyst: Platinum-based catalysts such as Karstedt’s catalyst

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

CC©©Si©OC1(CCC1)C=O: can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Nucleophiles like halides, amines, or alcohols in the presence of a base

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative

    Reduction: Formation of a primary alcohol derivative

    Substitution: Formation of various substituted silicon-containing compounds

Scientific Research Applications

CC©©Si©OC1(CCC1)C=O: has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structure.

    Medicine: Explored for its potential use in drug delivery systems, leveraging the stability and reactivity of the silicon-oxygen bond.

    Industry: Utilized in the production of specialty polymers and materials with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of CC©©Si©OC1(CCC1)C=O involves its interaction with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, releasing the active silicon species, which can then interact with biological molecules or catalyze specific reactions. The cyclopropane ring and aldehyde group also contribute to its reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

CC©©Si©OC1(CCC1)C=O: can be compared with other silicon-containing compounds such as:

    Trimethylsilyl derivatives: These compounds have similar silicon-oxygen bonds but lack the cyclopropane and aldehyde functionalities, making them less versatile in certain applications.

    Cyclopropane derivatives: These compounds contain the cyclopropane ring but do not have the silicon-oxygen bond, limiting their reactivity and stability.

    Aldehyde derivatives:

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-11(9-12)7-6-8-11/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQKDDGZTNLGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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